

Propargyl-PEG7-alcohol: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Propargyl-PEG7-alcohol*

Cat. No.: *B610270*

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Propargyl-PEG7-alcohol is a discrete polyethylene glycol (dPEG) linker that is frequently employed in bioconjugation and drug development. Its structure, featuring a terminal alkyne group and a hydroxyl group separated by a seven-unit polyethylene glycol chain, makes it a versatile tool for researchers. This guide provides an in-depth overview of its chemical properties, applications, and relevant experimental workflows.

Core Properties and Specifications

Propargyl-PEG7-alcohol is a valuable reagent in the field of chemical biology, particularly for its role as a linker in creating more complex molecular architectures. Below is a summary of its key physicochemical properties.

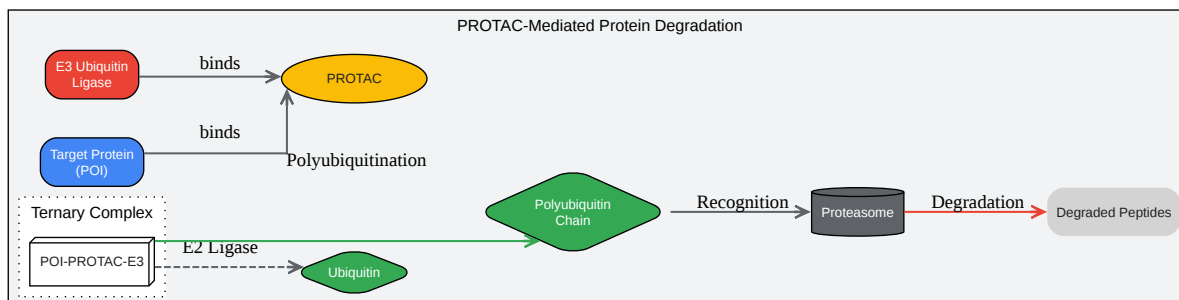
Property	Value	Reference(s)
CAS Number	944560-99-0	[1][2][3]
Molecular Formula	C15H28O7	[1]
Molecular Weight	320.38 g/mol	[1]
Purity	Typically >95%, >96%, or 98%	[1][2][3]
Form	Liquid	[2]
Solubility	Soluble in Water, DMSO, DCM, DMF	[3]
Storage	Recommended storage at -20°C	[3]

Applications in Research and Drug Development

The primary utility of **Propargyl-PEG7-alcohol** stems from its bifunctional nature. The terminal alkyne is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the terminal hydroxyl group can be further functionalized.[3][4] This makes it an important component in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. **Propargyl-PEG7-alcohol** serves as a building block for the linker component of PROTACs, providing the necessary spacing and flexibility for the two binding moieties to effectively engage their respective protein targets.[4][5]



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Caption: General mechanism of action for a PROTAC molecule.

Click Chemistry

The propargyl group is the key functional moiety for click chemistry. Specifically, it undergoes a highly efficient and specific cycloaddition reaction with azide-containing molecules in the presence of a copper(I) catalyst. This reaction is widely used to conjugate molecules in complex biological environments due to its high yield, stereospecificity, and the bio-inert nature of the participating functional groups.[3][4]

Experimental Protocols

While specific protocols for **Propargyl-PEG7-alcohol** are often proprietary or application-dependent, a general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is provided below. This protocol serves as a representative workflow for conjugating **Propargyl-PEG7-alcohol** to an azide-functionalized molecule.

Objective: To conjugate **Propargyl-PEG7-alcohol** to an azide-containing molecule (Molecule-N3).

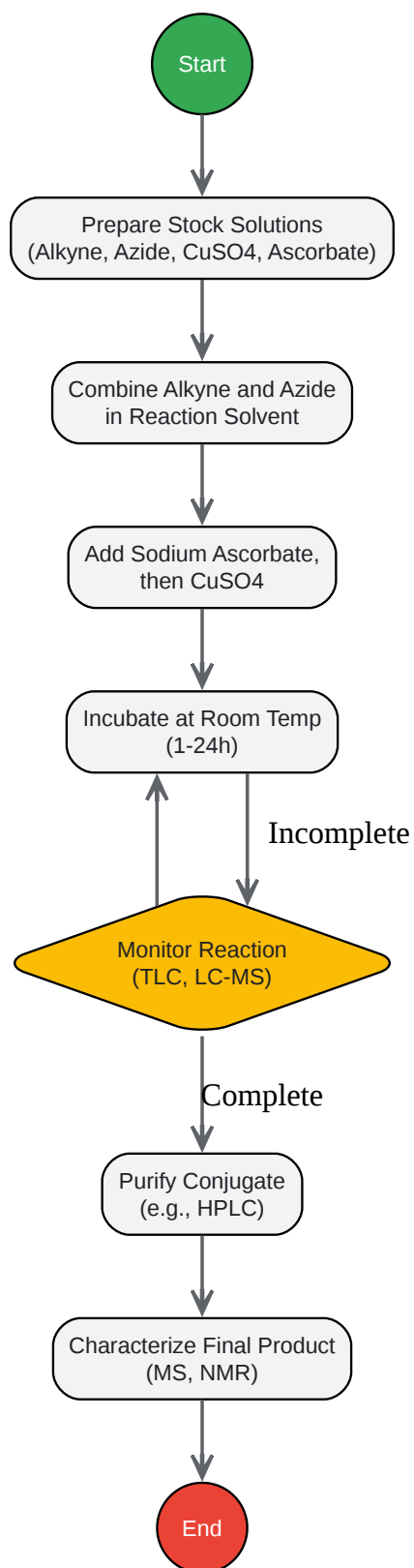
Materials:

- **Propargyl-PEG7-alcohol**
- Azide-functionalized molecule (Molecule-N3)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Solvent (e.g., DMSO, water, t-butanol/water mixture)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Propargyl-PEG7-alcohol** in the chosen solvent.
 - Prepare a stock solution of Molecule-N3 in the same solvent.
 - Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
- Reaction Setup:
 - In a suitable reaction vessel, add Molecule-N3.
 - Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of **Propargyl-PEG7-alcohol**.
 - Add the solvent to achieve the desired reaction concentration.
- Initiation of Click Reaction:
 - Add sodium ascorbate to the reaction mixture (typically 5-10 mole percent).
 - Add CuSO₄ to the reaction mixture (typically 1-5 mole percent). The sodium ascorbate will reduce Cu(II) to the active Cu(I) species in situ.
 - Alternatively, a Cu(I) source like copper(I) bromide or a pre-formed Cu(I)-ligand complex can be used.
- Reaction Conditions:

- Allow the reaction to proceed at room temperature with stirring.
- Reaction times can vary from 1 to 24 hours, depending on the reactivity of the substrates.
- The reaction can be monitored by techniques such as TLC, LC-MS, or NMR to assess completion.
- Purification:
 - Upon completion, the reaction mixture may be quenched.
 - The desired conjugate is typically purified using chromatographic techniques such as flash column chromatography, preparative HPLC, or size-exclusion chromatography to remove excess reagents and byproducts.



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Caption: General workflow for a CuAAC click chemistry reaction.

In summary, **Propargyl-PEG7-alcohol** is a key enabling reagent for researchers in drug development and chemical biology. Its well-defined structure and dual functionality allow for its seamless integration into synthetic routes for creating complex and targeted therapeutic agents like PROTACs.

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